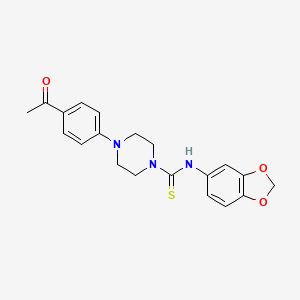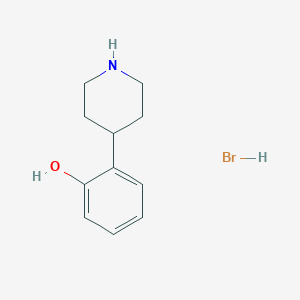![molecular formula C19H23NO5 B4835357 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 5923-77-3](/img/structure/B4835357.png)
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide (TMPEB) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TMPEB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methylphenoxyethylamine.
Wirkmechanismus
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide acts as an antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This results in a decrease in intracellular calcium signaling, which is a key signaling pathway involved in many physiological and pathological processes. By blocking mGluR5 activation, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide may have therapeutic implications for a variety of neurological disorders.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to improve cognitive function and reduce anxiety-like behavior. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to reduce the expression of the immediate early gene c-Fos, which is involved in neuronal plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it a cost-effective research tool. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide also has a high affinity for mGluR5, which allows for precise targeting of this receptor in experiments. However, there are also limitations to using 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide in lab experiments. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide may have off-target effects on other receptors, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide. One area of interest is the potential therapeutic applications of 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Additionally, further research is needed to understand the precise mechanisms of action of 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide and its effects on other signaling pathways. Finally, the development of more potent and selective mGluR5 antagonists may provide additional tools for investigating the role of mGluR5 in neurological disorders.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to act as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a receptor that is involved in a variety of physiological and pathological processes, including learning and memory, addiction, and neuroinflammation. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to block the effects of mGluR5 activation, which may have therapeutic implications for a variety of neurological disorders.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13-5-7-15(8-6-13)25-10-9-20-19(21)14-11-16(22-2)18(24-4)17(12-14)23-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRACHLFFSPYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367046 | |
| Record name | ST005846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5923-77-3 | |
| Record name | ST005846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[5-methoxy-2-[2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4835278.png)
![4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B4835289.png)


![N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4835313.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4835315.png)
![1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4835320.png)
![ethyl 4,5-dimethyl-2-({[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4835330.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4835335.png)

![2-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4835346.png)

![2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4835354.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4835355.png)